1-Cyclopropyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione

Übersicht

Beschreibung

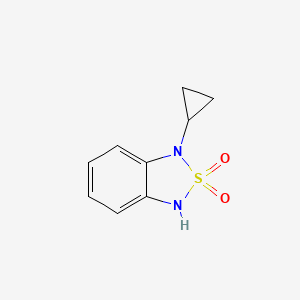

1-Cyclopropyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione is a chemical compound with the CAS Number: 2044713-76-8 . It has a molecular weight of 210.26 . Its IUPAC name is 1-cyclopropyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide . This compound is used in scientific research and its unique structure offers potential applications in various fields, including material science, pharmaceuticals, and organic electronics.

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10N2O2S/c12-14(13)10-8-3-1-2-4-9(8)11(14)7-5-6-7/h1-4,7,10H,5-6H2 . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The country of origin is UA . The shipping temperature is normal .Wissenschaftliche Forschungsanwendungen

NOP Receptor Ligands

A study by Goehring et al. (2004) explored 1,3-dihydro-2,1,3-benzothiadiazol-2,2-diones as potential ligands for the NOP receptor. While the five-member ring series did not show good affinity for opioid receptors, the six-member ring series exhibited high affinity and selectivity for the NOP receptor, showing full agonist activity (Goehring et al., 2004).

Mechanistic Insights in Cyclocondensation Reactions

Dhameliya et al. (2017) investigated the cyclocondensation reactions of 2-aminothiophenols with 1,2-biselectrophiles. This study provided mechanistic insights using the hard-soft acid-base principle, quantum chemical calculations, and orbital interaction studies, offering a rationale for the selectivity switch in these reactions (Dhameliya et al., 2017).

Antimicrobial Applications

Gandhi et al. (2020) synthesized novel 1-(1,3-benzothiazol-2-yl)-3-chloro-4H-spiro[azetidine-2,3'-indole]-2',4(1'H)-dione derivatives, which showed significant antimicrobial activities against various bacterial and fungal strains. These compounds were identified as potential lead molecules for effective antimicrobial agents (Gandhi et al., 2020).

Isosteres in Drug Design

Ballatore et al. (2011) explored cyclopentane-1,3-diones as potential isosteres for the carboxylic acid functional group in drug design. The study demonstrated that cyclopentane-1,3-diones could effectively substitute for the carboxylic acid functional group, potentially constituting a valuable addition to the palette of carboxylic acid isosteres (Ballatore et al., 2011).

Synthesis and Evaluation of Novel Compounds

Various studies have been conducted on the synthesis and evaluation of novel compounds involving 1,3-dihydro-2,1,3-benzothiadiazol-2,2-diones. These studies include the development of fluorescent lipophilic 2,1,3-benzothiadiazole fluorophores as optical sensors for tagging material and detecting gasoline adulteration with ethanol, as well as the synthesis of heterocyclic compounds derived from cyclohexane-1,3-dione with potential anticancer properties (Isoppo et al., 2020; Shaaban et al., 2014).

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The signal word is “Warning” and the pictograms include GHS07 .

Eigenschaften

IUPAC Name |

3-cyclopropyl-1H-2λ6,1,3-benzothiadiazole 2,2-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S/c12-14(13)10-8-3-1-2-4-9(8)11(14)7-5-6-7/h1-4,7,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFAIHEBXDMMBRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C3=CC=CC=C3NS2(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-amino-1-(3-fluorophenyl)-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1383563.png)

![4-((2,3-Dihydro-2-methyl-6-nitro-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile](/img/structure/B1383573.png)

![Tert-Butyl 2-(Chloromethyl)-4-Oxo-6,7,8,10-Tetrahydropyrimido[1,2-A][1,4]Diazepine-9(4H)-Carboxylate](/img/structure/B1383576.png)

![(Z)-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]-4-oxobut-2-enoic acid](/img/structure/B1383578.png)

![methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1383579.png)